Home > Products > Screening Compounds P14082 > KRAS inhibitor-23
KRAS inhibitor-23 -

KRAS inhibitor-23

Catalog Number: EVT-12509548
CAS Number:
Molecular Formula: C32H30ClFN6O4
Molecular Weight: 620.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of KRAS inhibitor-23 involves several steps, primarily focusing on the modification of purine and pyrimidine structures. The initial step typically includes the alkylation of commercially available purine derivatives. For instance, 2-methyl-6-chloropurine can be treated with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-6-chloro-9H-purin-2-amine. Subsequent reactions involve nucleophilic substitutions and deprotection steps to obtain the final inhibitor with specific functional groups targeting KRAS mutants .

The synthetic route for KRAS inhibitor-23 also includes reductive amination processes that facilitate the formation of desired intermediates. The compounds undergo rigorous biological evaluations to assess their inhibitory activities against various KRAS mutations, with binding affinities measured through techniques such as surface plasmon resonance and isothermal titration calorimetry .

Molecular Structure Analysis

Structure and Data
The molecular structure of KRAS inhibitor-23 is characterized by its unique binding motifs that interact specifically with the active site of the KRAS protein. The compound’s design incorporates elements that enhance binding affinity and specificity towards oncogenic variants of KRAS, such as G12D and G12V. Structural analysis often employs X-ray crystallography to elucidate these interactions at an atomic level, revealing critical contacts between the inhibitor and key residues within the KRAS protein .

Data from molecular docking studies indicate that KRAS inhibitor-23 effectively occupies the nucleotide-binding pocket, disrupting the conformational dynamics required for KRAS activation. This structural insight is vital for understanding how modifications to the compound can enhance its efficacy.

Chemical Reactions Analysis

Reactions and Technical Details
KRAS inhibitor-23 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Alkylation Reactions: Used to introduce substituents onto purine bases.
  2. Reductive Amination: Critical for forming secondary amines that contribute to the compound's biological activity.
  3. Nucleophilic Substitution: Essential for modifying functional groups on the purine scaffold.

These reactions are optimized to maximize yield and purity while ensuring that the final product retains high potency against mutant KRAS proteins .

Mechanism of Action

Process and Data
The mechanism by which KRAS inhibitor-23 exerts its effects involves competitive inhibition of KRAS-GTP interactions. By binding to the active site of KRAS, the compound prevents GTP from associating with the protein, thereby inhibiting downstream signaling pathways that promote tumor growth.

In vitro studies demonstrate that treatment with KRAS inhibitor-23 leads to reduced cell viability in cancer cell lines harboring specific KRAS mutations. The dissociation constants measured during binding assays indicate a strong affinity between the inhibitor and mutant forms of KRAS, confirming its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
KRAS inhibitor-23 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to hydrolysis in aqueous environments.

These properties are critical for determining the compound's formulation for therapeutic use, influencing factors such as bioavailability and pharmacokinetics .

Applications

Scientific Uses
KRAS inhibitor-23 is primarily utilized in cancer research, particularly in studies focused on targeting RAS-driven tumors. Its applications include:

  • In vitro Studies: Assessing efficacy against various cancer cell lines with different KRAS mutations.
  • In vivo Models: Evaluating therapeutic potential in animal models of cancer.
  • Drug Development: Serving as a lead compound for further optimization in the quest for effective RAS inhibitors.

The ongoing research into compounds like KRAS inhibitor-23 highlights its promise as part of targeted cancer therapies aimed at improving outcomes for patients with RAS-mutant cancers .

Properties

Product Name

KRAS inhibitor-23

IUPAC Name

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione

Molecular Formula

C32H30ClFN6O4

Molecular Weight

620.1 g/mol

InChI

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3

InChI Key

PYKBFRQMXJWLGG-UVQYGLIPSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.